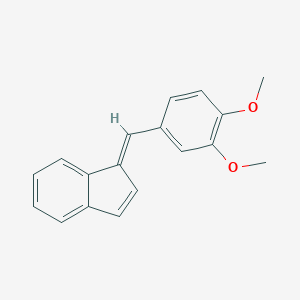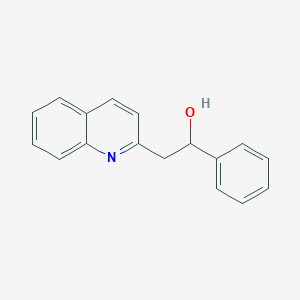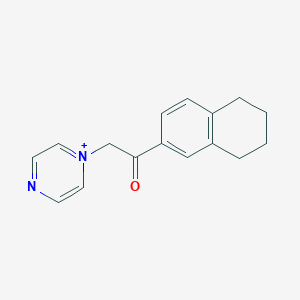![molecular formula C16H15NO4S B271437 (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid, also known as BOTA, is a thiazolopyridine derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a critical role in the development of inflammatory diseases. This compound also possesses analgesic properties by inhibiting the production of prostaglandins, which are involved in the perception of pain. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
実験室実験の利点と制限
The advantages of using (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid in lab experiments include its potent anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid. One potential direction is the development of new therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis process for this compound to make it more accessible for further studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成法
The synthesis of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid involves a multi-step process that begins with the reaction of 2-aminothiazole with ethyl acetoacetate to yield 4-ethyl-2-(2-oxo-2-phenylethyl)thiazole. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the thiazolopyridine ring system. The final step involves the reaction of the resulting compound with benzoyl chloride to introduce the benzoyl group at the 8-position of the molecule.
科学的研究の応用
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid has been extensively studied for its potential biological and pharmacological activities. In vitro studies have shown that this compound possesses potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess antitumor activities by inducing apoptosis in cancer cells and inhibiting angiogenesis. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
特性
分子式 |
C16H15NO4S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H15NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11H,6-9H2,(H,18,19) |
InChIキー |
DZLRINQZFUBGSQ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)